molecular formula C8H12O5 B1367124 Diethyl oxirane-2,3-dicarboxylate CAS No. 66647-17-4

Diethyl oxirane-2,3-dicarboxylate

Cat. No.: B1367124
CAS No.: 66647-17-4
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl oxirane-2,3-dicarboxylate (CAS: 73890-18-3) is an epoxide-containing diester with the molecular formula C₈H₁₂O₅ (molecular weight: 188.18 g/mol). Structurally, it features an oxirane (epoxide) ring flanked by two ethyl ester groups. This compound is synthesized via stereoselective methods, such as the three-step procedure starting from L(+)-tartaric acid derivatives, as noted for its enantiomeric variants . Its primary applications include serving as a precursor for bioactive probes like DCG-04, which are instrumental in studying protease activity in proteomics . The compound’s reactivity is influenced by the strained epoxide ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Organic Synthesis

Diethyl oxirane-2,3-dicarboxylate is widely used as a chiral building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity in various chemical transformations .

Biological Studies

The compound has been employed in biological research for studying enzyme mechanisms. Its structure allows it to act as a substrate in enzymatic reactions, facilitating insights into enzyme kinetics and mechanisms .

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It is investigated for its role in synthesizing chiral drugs and as a selective inhibitor of cysteine proteases, which are implicated in diseases such as cancer and inflammation .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the production of fine chemicals. Its ability to undergo various reactions makes it a valuable component in manufacturing diverse chemical products.

Case Studies and Research Findings

  • Enzymatic Reactions :
    • A study demonstrated that this compound acts as a substrate for specific enzymes involved in metabolic pathways. The compound's reactivity was analyzed using kinetic studies that revealed its potential for enzyme inhibition .
  • Antimicrobial Activity :
    • Derivatives of this compound exhibited significant antimicrobial properties against Leishmania major. This suggests its potential as a therapeutic agent against parasitic infections.
  • Cancer Research :
    • Research indicates that related compounds can enhance the efficacy of chemotherapeutic agents by modulating cellular responses to treatment. For instance, diethyl maleate was shown to deplete intracellular glutathione and sensitize tumor cells to radiation therapy .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Diethyl oxirane-2,3-dicarboxylate to ensure laboratory safety?

  • Store in a locked, secure area away from incompatible substances (e.g., strong oxidizing agents) .
  • Use appropriate PPE (gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
  • Dispose of waste via certified hazardous waste handlers in compliance with local regulations .

Q. What synthetic routes are available for preparing this compound, and how is stereochemical purity controlled?

  • Synthesize via epoxidation of diethyl acetylenedicarboxylate or cycloaddition reactions. For enantiomeric control, use chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures via chromatographic separation .
  • Example: Ethyl (2S,3S)-oxirane-2,3-dicarboxylate is prepared using protocols adapted from asymmetric epoxidation, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography resolves stereochemistry and bond angles (e.g., θmax = 27.5° for diffraction data) .
  • NMR spectroscopy (¹H/¹³C) identifies ester carbonyl signals (δ ~165–170 ppm) and epoxide protons (δ ~3.5–4.5 ppm). Purity is validated via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

  • The (2R,3R) and (2S,3S) isomers act as chiral building blocks in Diels-Alder reactions, where stereochemistry dictates endo/exo selectivity and product enantiomeric excess (e.g., >90% ee with (2R,3R) isomer) .
  • Methodological tip: Use Lewis acids (e.g., Ti(OiPr)₄) to enhance dienophile activity and regioselectivity .

Q. What role does this compound play in polymer chemistry, particularly in catalyst design?

  • As an internal electron donor in Ziegler-Natta catalysts, it modulates polyolefin stereoregularity. For example, MgCl₂-supported TiCl₄ catalysts with (2R,3R) isomer produce isotactic polybutene with a polydispersity index (PDI) of 2.1–2.5, vs. 3.0–3.5 for racemic mixtures .
  • Optimization: Adjust donor/cocatalyst ratios (e.g., Al/Ti molar ratio = 50–100) to balance activity and stereospecificity .

Q. How can mechanistic contradictions in epoxide ring-opening reactions be resolved using this compound?

  • Conflicting nucleophilic attack pathways (e.g., SN2 vs. SN1 mechanisms) are analyzed via kinetic isotope effects (KIEs) and Hammett plots. For example, aryl-substituted nucleophiles favor SN2 pathways (ρ = +2.1), while bulky nucleophiles show mixed mechanisms .
  • Data reconciliation: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data to model transition states .

Q. What methodological challenges arise when using this compound in heterocyclic compound synthesis?

  • Competing side reactions (e.g., ester hydrolysis under basic conditions) require pH control (buffered at pH 6–7) and anhydrous solvents.
  • Example: React with aminopyridines in THF at 60°C to form imidazolinyl pyridinecarboxylates, achieving ~70% yield after 12 hours .

Comparison with Similar Compounds

Structural and Enantiomeric Variants

  • Dimethyl Oxirane-2,3-Dicarboxylate (CAS: 56958-97-5):

    • Molecular Formula : C₆H₈O₅ (MW: 160.12 g/mol).
    • Physical State : Liquid at room temperature, stored at 2–8°C .
    • Applications : Used as a smaller ester analog in reactions requiring faster hydrolysis kinetics due to reduced steric hindrance.
  • Enantiomeric Variants :

    • (2R,3R)- and (2S,3S)-Diethyl Oxirane-2,3-Dicarboxylate :
  • Synthesized identically to their dimethyl counterparts .
  • Stereochemistry impacts biological activity; the (2S,3S) enantiomer is preferred in DCG-04 for targeted proteome labeling .

Functional and Reactive Derivatives

  • Diethyl Acetylenedicarboxylate (CAS: 762-21-0):

    • Molecular Formula : C₈H₁₀O₄ (MW: 170.16 g/mol).
    • Reactivity : Contains a triple bond, enabling cycloadditions and polymerizations .
    • Applications : Key in one-pot syntheses of antimicrobial and anti-inflammatory agents .
  • Diethyl Thieno[3,4-b]pyrazine-2,3-Dicarboxylate: Structure: Incorporates a sulfur-nitrogen heterocycle. Applications: Exhibits near-infrared (NIR) fluorescence, used in optoelectronic materials . Synthesis: Pd-catalyzed C–H activation with diethyl 2,3-dioxosuccinate .

Quinoline-Based Dicarboxylates

  • Diethyl 6-Bromoquinoline-2,3-Dicarboxylate (CAS: 892874-41-8): Molecular Formula: C₁₅H₁₄BrNO₄ (MW: 368.18 g/mol). Applications: Bromine substitution enhances electrophilicity, making it a pharmaceutical intermediate .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
Diethyl oxirane-2,3-dicarboxylate C₈H₁₂O₅ 188.18 Liquid/Solid Proteome probes
Dimethyl oxirane-2,3-dicarboxylate C₆H₈O₅ 160.12 Liquid Synthetic intermediate
Diethyl acetylenedicarboxylate C₈H₁₀O₄ 170.16 Liquid Cycloaddition reactions
Diethyl thieno[3,4-b]pyrazine-2,3-dicarboxylate C₁₀H₁₀N₂O₄S 254.25 Solid NIR fluorescent materials

Properties

IUPAC Name

diethyl oxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502842
Record name Diethyl oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66647-17-4
Record name Diethyl oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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